4-Bromobutyryl chloride is primarily used as a precursor for the synthesis of carolic acid. Carolic acid is a naturally occurring secondary metabolite found in plants like Carthamus tinctorius (safflower) and Calendula officinalis (marigold) []. This specific application involves reacting 4-bromobutyryl chloride with ethoxymagnesiomalonic ester through a multi-step process [].
Beyond its role in carolic acid production, 4-bromobutyryl chloride functions as a versatile intermediate in various organic synthesis endeavors. Its acyl chloride functionality allows it to participate in numerous nucleophilic substitution reactions to introduce a four-carbon chain with a terminal bromine group into the target molecule []. This versatility makes it valuable for the synthesis of diverse organic compounds with potential applications in various fields, including pharmaceuticals and material science.
While less common, 4-bromobutyryl chloride might find applications in other research areas. Some studies have explored its potential as a labeling agent in protein structure determination []. However, further research is needed to fully establish its efficacy and widespread adoption in this field.
4-Bromobutyryl chloride is an organic compound with the molecular formula and a CAS number of 927-58-2. It is a colorless to pale yellow liquid characterized by its pungent odor. This compound is classified as an acyl chloride, which means it contains a carbonyl group () bonded to a chlorine atom. The presence of the bromine atom at the fourth carbon position of the butyryl group distinguishes it from other acyl chlorides.
4-Bromobutyryl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
4-Bromobutyryl chloride can be synthesized through various methods:
4-Bromobutyryl chloride serves multiple purposes in chemical synthesis:
Corrosive;Irritant